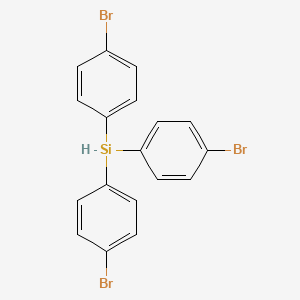
3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlor-3-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid ist eine organische Verbindung, die zur Klasse der Amide gehört. Sie zeichnet sich durch das Vorhandensein einer Propenamidgruppe aus, die an ein chloriertes Methoxyphenyl und eine Chlorphenylgruppe gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Chlor-3-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid beinhaltet typischerweise die Reaktion von 2-Chlor-3-methoxybenzaldehyd mit 3-Chloroanilin in Gegenwart einer Base, gefolgt von der Zugabe eines Acylierungsmittels wie Acryloylchlorid. Die Reaktionsbedingungen umfassen oft:
Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Toluol.
Temperatur: Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Katalysatoren: Katalysatoren wie Triethylamin oder Pyridin können verwendet werden, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(2-Chlor-3-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Alkohole umwandeln.
Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).
Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄).
Substitutionsreagenzien: Natriumhydroxid (NaOH), Kalium-tert-butoxid (KOtBu).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung neuer Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlor-3-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlor-3-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-chloroaniline in the presence of a base, followed by the addition of an acylating agent such as acryloyl chloride. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Chlor-4-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid
- 3-(2-Chlor-3-methoxyphenyl)-N-(4-chlorphenyl)-2-propenamid
- 3-(2-Chlor-3-methoxyphenyl)-N-(3-bromphenyl)-2-propenamid
Einzigartigkeit
3-(2-Chlor-3-methoxyphenyl)-N-(3-chlorphenyl)-2-propenamid ist aufgrund seines spezifischen Substitutionsschemas an den Phenylringen einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl von Chlor- als auch von Methoxygruppen kann seine Interaktionen mit molekularen Zielstrukturen verstärken, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
853349-87-8 |
|---|---|
Molekularformel |
C16H13Cl2NO2 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-14-7-2-4-11(16(14)18)8-9-15(20)19-13-6-3-5-12(17)10-13/h2-10H,1H3,(H,19,20)/b9-8+ |
InChI-Schlüssel |
PBOHAJFLAPHGIN-CMDGGOBGSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



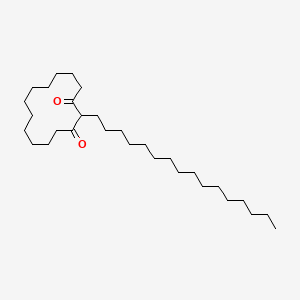
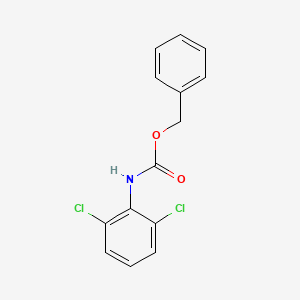

![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
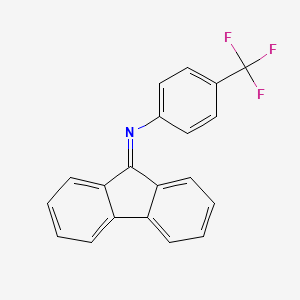
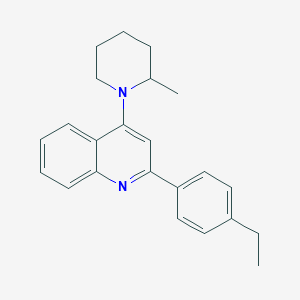

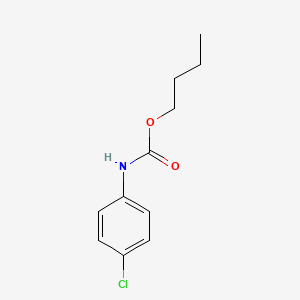
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
